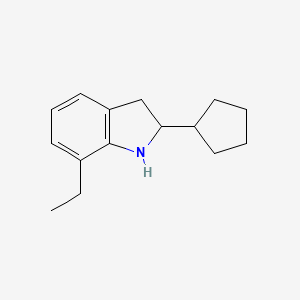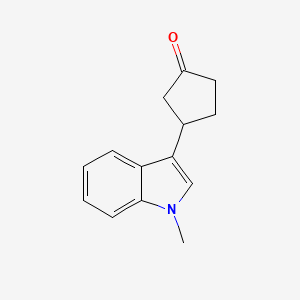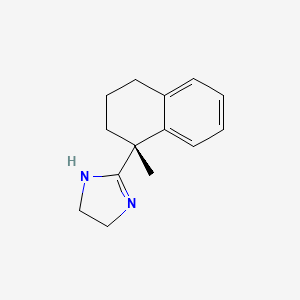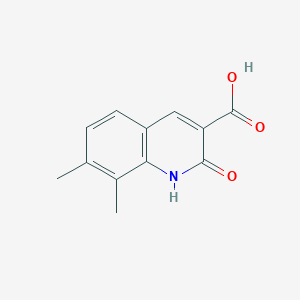
2-Cyclopentyl-7-ethylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-7-ethylindoline is an organic compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-7-ethylindoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For this compound, the starting materials would include cyclopentanone and 7-ethylindole .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopentyl-7-ethylindoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives with functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can convert the indoline ring to a fully saturated indoline derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indoline ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various functionalized indoline derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyl-7-ethylindoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active indole derivatives.
Wirkmechanismus
The mechanism of action of 2-Cyclopentyl-7-ethylindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The indoline core can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological activity. The cyclopentyl and ethyl groups enhance its binding affinity and selectivity, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
- 2-Cyclopentylindoline
- 7-Ethylindoline
- 2-Cyclopentyl-7-methylindoline
Comparison: 2-Cyclopentyl-7-ethylindoline is unique due to the presence of both cyclopentyl and ethyl groups, which confer distinct chemical and biological properties. Compared to 2-Cyclopentylindoline and 7-Ethylindoline, the dual substitution enhances its versatility in synthetic applications and its potential as a pharmacological agent .
Eigenschaften
Molekularformel |
C15H21N |
|---|---|
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
2-cyclopentyl-7-ethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H21N/c1-2-11-8-5-9-13-10-14(16-15(11)13)12-6-3-4-7-12/h5,8-9,12,14,16H,2-4,6-7,10H2,1H3 |
InChI-Schlüssel |
ZCVPKNRCSBQZLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC2=C1NC(C2)C3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride](/img/structure/B11891012.png)


![[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile](/img/structure/B11891032.png)









